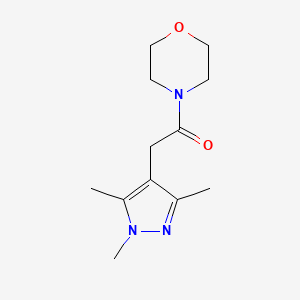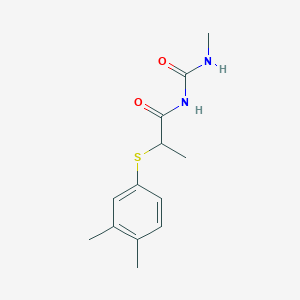
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide, also known as MCC, is a synthetic compound that has been widely used in scientific research. MCC is a cyclopropane derivative that is structurally similar to other compounds used in pharmaceuticals, such as ibuprofen and naproxen.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is not fully understood, but it is believed to involve the inhibition of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide may reduce inflammation and pain.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and other inflammatory conditions. It has also been shown to have anticonvulsant and sedative effects in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide in lab experiments is its relative ease of synthesis. N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is also relatively stable and can be stored for long periods of time. However, one limitation of using N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments.
Future Directions
There are several future directions for research on N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide. One area of interest is the development of new synthetic methods for N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide that may improve its solubility and other properties. Another area of interest is the development of new derivatives of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide that may have improved biological activities. Additionally, further research is needed to fully understand the mechanism of action of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide and its potential therapeutic applications.
Synthesis Methods
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide can be synthesized through a multi-step process that involves the reaction of 2-chlorobenzonitrile with ethyl diazoacetate to form a cyclopropane ring. The resulting compound is then treated with methylamine to produce N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide. The synthesis of N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide is relatively simple and can be carried out in a laboratory setting.
Scientific Research Applications
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been used in a variety of scientific research applications, including as a tool to study the effects of cyclopropane derivatives on biological systems. N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide has been shown to have a variety of biological activities, including anti-inflammatory and analgesic effects. It has also been used as a model compound to study the metabolism of cyclopropane derivatives in vivo.
properties
IUPAC Name |
N-(2-chlorophenyl)-2-methylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO/c1-7-6-8(7)11(14)13-10-5-3-2-4-9(10)12/h2-5,7-8H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUIGCSWMUCBRRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![N-[3-(pyrrolidine-1-carbonyl)-1-adamantyl]acetamide](/img/structure/B7505542.png)





